molecular formula C29H28N4O2 B11685746 4,4'-(phenylmethanediyl)bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)

4,4'-(phenylmethanediyl)bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)

Cat. No.: B11685746
M. Wt: 464.6 g/mol
InChI Key: NRIQEFNHCJMSHL-UHFFFAOYSA-N
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Description

4,4’-(phenylmethanediyl)bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) is a complex organic compound belonging to the class of pyrazolones. This compound is characterized by its unique structure, which includes two pyrazolone rings connected by a phenylmethanediyl bridge. It is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(phenylmethanediyl)bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) typically involves the reaction of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with benzaldehyde derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4,4’-(phenylmethanediyl)bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted pyrazolones, oxides, and reduced derivatives.

Mechanism of Action

The mechanism of action of 4,4’-(phenylmethanediyl)bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(phenylmethanediyl)bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H28N4O2

Molecular Weight

464.6 g/mol

IUPAC Name

4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-phenylmethyl]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C29H28N4O2/c1-20-25(28(34)32(30(20)3)23-16-10-6-11-17-23)27(22-14-8-5-9-15-22)26-21(2)31(4)33(29(26)35)24-18-12-7-13-19-24/h5-19,27H,1-4H3

InChI Key

NRIQEFNHCJMSHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC=CC=C3)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C

Origin of Product

United States

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